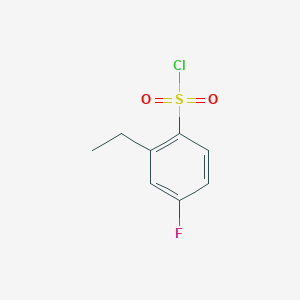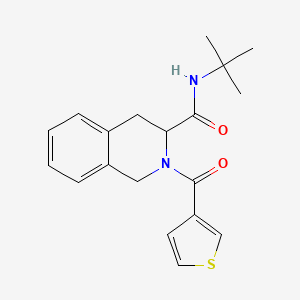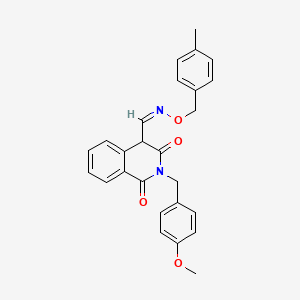
1-((3-(4-etoxi-3-metoxifenil)-1,2,4-oxadiazol-5-il)metil)-3-pentilquinazolin-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estabilización de Mastocitos
Los mastocitos juegan un papel dual: pueden ser protectores o dañinos, dependiendo del contexto fisiológico. Cuando se activan, los mastocitos liberan una variedad de mediadores inflamatorios. Enfermedades como la alergia, el eccema, el shock anafiláctico y la mastocitosis implican disfunción de los mastocitos. Los investigadores han explorado análogos alquilados de espiro-β-carbolina para la estabilización de los mastocitos. En particular, los derivados del ácido 2,3,4,9-tetrahidro-β-carbolina-3-carboxílico, incluido nuestro compuesto, han mostrado promesa. Notablemente, los compuestos de grupo voluminoso (por ejemplo, isopropil trisustituido y octil trisustituido) exhiben actividad equipotente. Además, un compuesto que contiene un grupo polar (derivado tosil) también demuestra una marcada potencia. Aunque el mecanismo exacto sigue siendo desconocido, estos derivados de β-carbolina tienen potencial para la investigación de los mastocitos .
Propiedades
Número CAS |
1207033-21-3 |
|---|---|
Fórmula molecular |
C25H28N4O5 |
Peso molecular |
464.522 |
Nombre IUPAC |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C25H28N4O5/c1-4-6-9-14-28-24(30)18-10-7-8-11-19(18)29(25(28)31)16-22-26-23(27-34-22)17-12-13-20(33-5-2)21(15-17)32-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3 |
Clave InChI |
FDHCKCIPQOHBPI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)
![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)
![2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541903.png)
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)


![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2541914.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)
